molecular formula C24H22N2O4S B3396118 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 1007674-67-0

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No.: B3396118
CAS No.: 1007674-67-0
M. Wt: 434.5 g/mol
InChI Key: NOKQMSSQNSWQCI-ONEGZZNKSA-N
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Description

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic compound that features a combination of aromatic rings, a vinyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves a multi-step process:

    Synthesis of the Vinyl Intermediate: The first step involves the formation of the (E)-4-(2-(pyridin-4-yl)vinyl)phenyl intermediate. This can be achieved through a Heck reaction, where 4-bromopyridine is coupled with styrene in the presence of a palladium catalyst and a base such as triethylamine.

    Formation of the Sulfonyl Benzoate: The next step involves the synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. This can be done by reacting 4-aminobenzoic acid with pyrrolidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Esterification: The final step is the esterification of the vinyl intermediate with the sulfonyl benzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Heck reaction and automated systems for the esterification process to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Epoxides: and from oxidation.

    Amines: from reduction.

    Substituted aromatic compounds: from electrophilic aromatic substitution.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate depends on its application:

    Medicinal Chemistry: It may act by binding to specific receptors or enzymes, inhibiting or modulating their activity.

    Materials Science: It functions by contributing to the electronic properties of materials, such as charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzoate: Lacks the sulfonyl group, which may affect its reactivity and applications.

    4-(pyrrolidin-1-ylsulfonyl)benzoic acid: Lacks the vinyl and pyridine groups, limiting its use in materials science.

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c27-24(21-7-11-23(12-8-21)31(28,29)26-17-1-2-18-26)30-22-9-5-19(6-10-22)3-4-20-13-15-25-16-14-20/h3-16H,1-2,17-18H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKQMSSQNSWQCI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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